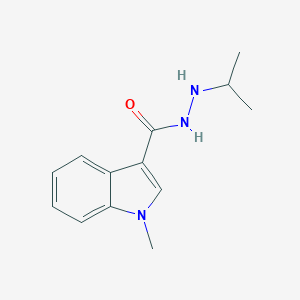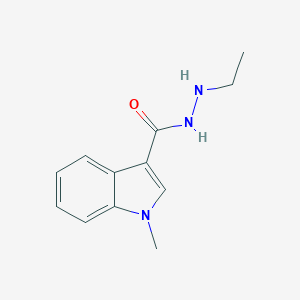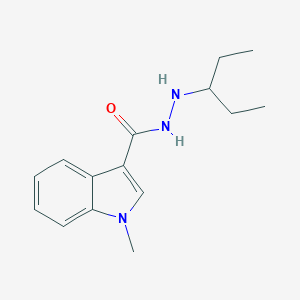![molecular formula C13H11NOS B231346 1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
1-Ethoxy[1]benzothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy[1]benzothieno[3,2-c]pyridine, also known as EBT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. EBT is a member of the benzothienopyridine family and has a unique structure that makes it an interesting compound for further investigation.
Mechanism of Action
The mechanism of action of 1-Ethoxy[1]benzothieno[3,2-c]pyridine is not fully understood, but it is believed to involve the interaction of the compound with various proteins and enzymes in the body. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been found to interact with the enzyme acetylcholinesterase (AChE), which plays a critical role in the breakdown of the neurotransmitter acetylcholine. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been shown to inhibit the activity of AChE, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects
1-Ethoxy[1]benzothieno[3,2-c]pyridine has been found to have a number of biochemical and physiological effects. In addition to its inhibition of AChE, 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Ethoxy[1]benzothieno[3,2-c]pyridine in lab experiments is its unique structure, which makes it an interesting compound for further investigation. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has also been found to be relatively easy to synthesize, which makes it a cost-effective compound for use in research. However, one limitation of using 1-Ethoxy[1]benzothieno[3,2-c]pyridine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are a number of potential future directions for research involving 1-Ethoxy[1]benzothieno[3,2-c]pyridine. One area of interest is the development of new organic electronic devices using 1-Ethoxy[1]benzothieno[3,2-c]pyridine as a key component. Another area of interest is the investigation of 1-Ethoxy[1]benzothieno[3,2-c]pyridine's potential as a treatment for oxidative stress-related diseases and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 1-Ethoxy[1]benzothieno[3,2-c]pyridine and its interactions with various proteins and enzymes in the body.
Synthesis Methods
The synthesis of 1-Ethoxy[1]benzothieno[3,2-c]pyridine involves a multi-step process that starts with the reaction of 2-chloropyridine with sodium hydride to form the intermediate compound 2-pyridylsodium. This intermediate is then reacted with 2-bromo-3-thiophene carboxaldehyde to yield the key intermediate 2-(2-thienyl)-3-(2-pyridyl) acrylonitrile. Finally, the key intermediate is reacted with ethanol in the presence of a catalyst to produce 1-Ethoxy[1]benzothieno[3,2-c]pyridine.
Scientific Research Applications
1-Ethoxy[1]benzothieno[3,2-c]pyridine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 1-Ethoxy[1]benzothieno[3,2-c]pyridine is in the field of organic electronics. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been found to exhibit excellent electron-transporting properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 1-Ethoxy[1]benzothieno[3,2-c]pyridine has also been investigated for its potential use in solar cells due to its ability to absorb light in the visible range.
properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
1-ethoxy-[1]benzothiolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H11NOS/c1-2-15-13-12-9-5-3-4-6-10(9)16-11(12)7-8-14-13/h3-8H,2H2,1H3 |
InChI Key |
ITDBYQXXMNPBHE-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC2=C1C3=CC=CC=C3S2 |
Canonical SMILES |
CCOC1=NC=CC2=C1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




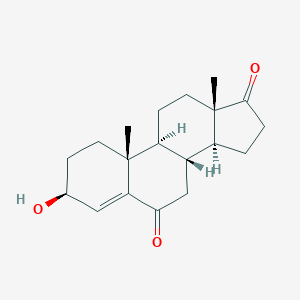
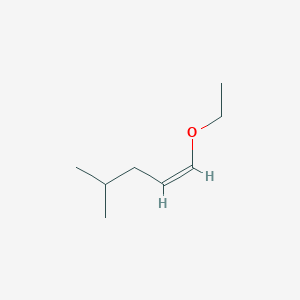
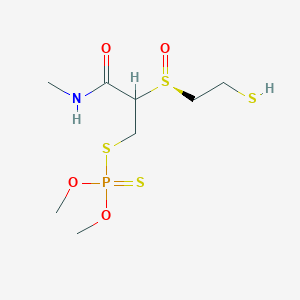


![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
